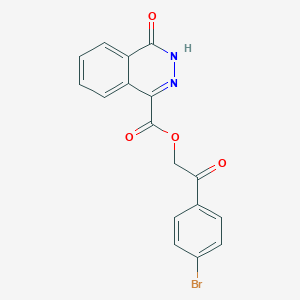
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as BOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has also been reported to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to exhibit various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used to synthesize polymers with tunable mechanical and optical properties. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed to promote various organic transformations, including cross-coupling reactions and C-H activation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be easily synthesized using a one-pot reaction method, and the product can be purified using column chromatography. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is also stable under various conditions, making it suitable for long-term storage and handling. However, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and reactivity. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can also exhibit cytotoxicity at high concentrations, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate research, including the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields. One potential direction is the synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate derivatives with improved solubility and bioavailability, which can enhance its efficacy in medicinal chemistry and other applications. Another direction is the investigation of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate's role in cellular signaling pathways and its interaction with other biomolecules, which can provide insights into its mechanism of action. Finally, the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields, such as energy storage and environmental remediation, can expand its potential applications and impact.
Synthesemethoden
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be synthesized using a one-pot reaction method, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and phthalic anhydride in the presence of a catalytic amount of piperidine. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used as a building block for the synthesis of novel polymers and supramolecular assemblies. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed as a ligand for various metal catalysts, including palladium and copper, to promote organic transformations.
Eigenschaften
Molekularformel |
C17H11BrN2O4 |
|---|---|
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-7-5-10(6-8-11)14(21)9-24-17(23)15-12-3-1-2-4-13(12)16(22)20-19-15/h1-8H,9H2,(H,20,22) |
InChI-Schlüssel |
VQHLYJIHBYHDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)

![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)


![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)

![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)